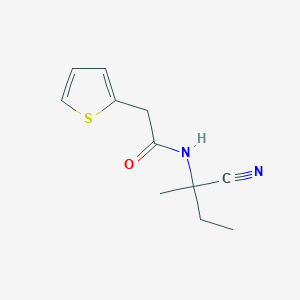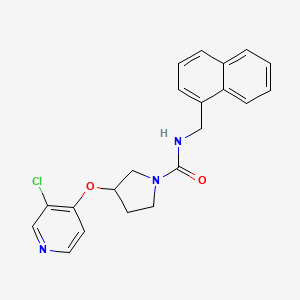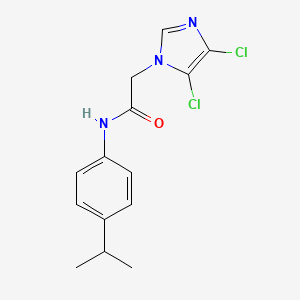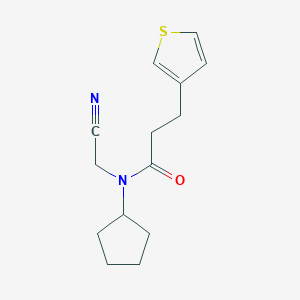
N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide, also known as CTAP, is a small molecule antagonist that has been widely used in scientific research. This compound is specifically known for its ability to block the effects of kappa-opioid receptors, which are involved in pain regulation, mood, and behavior.
Mécanisme D'action
N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide acts as a selective antagonist of kappa-opioid receptors, which are widely distributed in the central nervous system. By blocking the effects of kappa-opioid receptors, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain regulation, mood, and behavior.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. For example, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide can block the analgesic effects of kappa-opioid receptor agonists, which suggests that these receptors are involved in pain regulation. Additionally, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models, which suggests that kappa-opioid receptor antagonists may have potential therapeutic applications in the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide is its selectivity for kappa-opioid receptors, which allows for specific modulation of these receptors without affecting other neurotransmitter systems. Additionally, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide is a small molecule antagonist, which makes it easier to administer and study in animal models. However, one limitation of N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide is its relatively short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide and kappa-opioid receptors. One potential direction is the development of more potent and selective kappa-opioid receptor antagonists for use in clinical trials. Additionally, further research is needed to elucidate the role of kappa-opioid receptors in various physiological and pathological conditions, such as pain, mood, and addiction. Finally, the potential therapeutic applications of kappa-opioid receptor antagonists in the treatment of mood disorders should be further explored.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide involves the reaction of 2-bromo-thiophene with tert-butyl 2-bromoacetate, followed by the reaction of the resulting intermediate with methylamine and cyanide ion. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide has been widely used in scientific research to investigate the role of kappa-opioid receptors in various physiological and pathological conditions. For example, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide has been used to study the effects of kappa-opioid receptors on pain, mood, and addiction. Additionally, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide has been used to investigate the potential therapeutic effects of kappa-opioid receptor antagonists in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-3-11(2,8-12)13-10(14)7-9-5-4-6-15-9/h4-6H,3,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGRFSXTQVYZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2728905.png)


![(1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2728910.png)
